N,N-bis(cyanomethyl)benzenesulfonamide
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Overview
Description
N,N-bis(cyanomethyl)benzenesulfonamide is an organic compound with the molecular formula C10H9N3O2S. It is a derivative of benzenesulfonamide, where two cyanomethyl groups are attached to the nitrogen atom.
Preparation Methods
The synthesis of N,N-bis(cyanomethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with cyanomethylating agents. One common method is the reaction of benzenesulfonamide with chloroacetonitrile in the presence of a base, such as sodium hydride, to yield the desired product . The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dimethylformamide (DMF), for several hours.
Chemical Reactions Analysis
N,N-bis(cyanomethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The cyanomethyl groups can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-bis(cyanomethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is used in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in the treatment of diseases like glaucoma and cancer.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and preventing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma and the inhibition of tumor growth in cancer.
Comparison with Similar Compounds
N,N-bis(cyanomethyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N,N-bis(2-cyanoethyl)benzenesulfonamide: Similar in structure but with ethyl groups instead of methyl groups.
4-chloro-N,N-bis(cyanomethyl)benzenesulfonamide: Contains a chlorine atom on the benzene ring, which can alter its reactivity and biological activity.
Properties
CAS No. |
36130-50-4 |
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Molecular Formula |
C10H9N3O2S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H9N3O2S/c11-6-8-13(9-7-12)16(14,15)10-4-2-1-3-5-10/h1-5H,8-9H2 |
InChI Key |
VPZHRWPIKASOST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC#N)CC#N |
Origin of Product |
United States |
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